ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate
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Description
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.304. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate serves as a starting point for the synthesis of various chemical derivatives. A notable application is the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate. This involves intramolecular cyclizations, with key substrates prepared from bis(acyl azide) intermediates. These transformations utilize acyl azide and isocyanate functionalities to produce the target ring systems (Kaptı, Dengiz, & Balcı, 2016).
Photophysical Properties
Research also explores the photophysical properties of this compound derivatives. For example, a novel 4-aza-indole derivative displayed reverse solvatochromism, meaning its color changes in response to solvent polarity. This property, along with a high quantum yield in various solvents, suggests potential applications in labeling, bio- or analytical sensors, and optoelectronic devices (Bozkurt & Doğan, 2018).
Organic Synthesis and Transformations
The compound is also used in various organic synthesis and transformation processes. For instance, it is utilized in the synthesis of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones (Beccalli, Marchesini, & Pilati, 1994), and in the synthesis of other indole derivatives with potential applications in pharmaceuticals and chemical research.
Potential in Cancer Treatment
A study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate revealed its potential in overcoming drug resistance in cancer treatments. The compound showed low micromolar cytotoxicity against a range of tumor cells, highlighting its promise as an anticancer agent (Das et al., 2009).
Further Chemical Transformations
Further research includes its transformation into thiazolo[5,4-c]pyridine-7-carboxylates and other derivatives with potential in various chemical applications (Albreht et al., 2009).
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-19-13(17)9-11-10-7-5-6-8-12(10)16-14(11)15(18)20-4-2/h5-8,16H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOQEQOVOXFENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=CC=CC=C21)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.